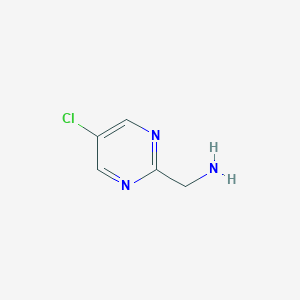

(5-Chloropyrimidin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloropyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLBMNORHOVEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Chloropyrimidin-2-yl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(5-Chloropyrimidin-2-yl)methanamine , a key heterocyclic building block, holds significant value for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, combining a reactive aminomethyl group with an electron-deficient, chlorinated pyrimidine ring, make it a versatile synthon for the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity profile, and its applications in modern drug discovery.

Core Molecular Characteristics

This compound, in its hydrochloride salt form, is the most commonly available variant for laboratory use. Understanding its fundamental properties is crucial for its effective handling, reaction setup, and data interpretation.

Structural and Physical Properties

The core structure consists of a pyrimidine ring chlorinated at the 5-position and bearing a methanamine substituent at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 1609409-10-0 | [1] |

| Molecular Formula | C₅H₇Cl₂N₃ | |

| Molecular Weight | 180.04 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported | Data not available |

| Boiling Point | Not explicitly reported | Data not available |

| Solubility | Soluble in polar solvents (as hydrochloride salt) | [2] |

Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature. These properties can vary based on purity.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, often starting from readily available pyrimidine precursors. A plausible and commonly employed strategy involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring, followed by the introduction or modification of the aminomethyl side chain.

Conceptual Synthetic Workflow

A logical synthetic approach would commence with a di-substituted pyrimidine, such as 2,5-dichloropyrimidine, allowing for sequential and regioselective reactions.

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Synthetic Protocol (Hypothetical)

Step 1: Amination of 2,5-Dichloropyrimidine

-

To a solution of 2,5-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (N₂ or Ar), add a source of ammonia or a protected amine equivalent (e.g., benzophenone imine or sodium azide followed by reduction) (1.1 eq).

-

The reaction may require the presence of a base (e.g., K₂CO₃ or Et₃N) to scavenge the HCl generated.

-

The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Step 2: Conversion to the Aminomethyl Group

This step is highly dependent on the nature of the precursor introduced in Step 1.

-

If a nitrile group was introduced:

-

The nitrile intermediate is dissolved in a suitable solvent (e.g., ethanol or THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C).

-

The reaction is carried out at a controlled temperature and monitored for completion.

-

Work-up typically involves careful quenching of the reducing agent and extraction of the product.

-

-

If a protected amine was used:

-

The protecting group is removed under appropriate conditions. For example, a Boc group is removed with trifluoroacetic acid (TFA) or HCl in an organic solvent.

-

Step 3: Formation of the Hydrochloride Salt

-

The purified free base of this compound is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).

-

A solution of HCl in the same or a compatible solvent is added dropwise with stirring.

-

The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Chemical Reactivity and Handling

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Reactivity Profile

-

Nucleophilic Amine: The primary amine of the methanamine group is nucleophilic and will readily react with a variety of electrophiles, including aldehydes, ketones (to form imines, which can be further reduced to secondary amines), acyl chlorides, and sulfonyl chlorides (to form amides and sulfonamides, respectively). This functionality is key to its utility as a building block for extending molecular structures.

-

Pyrimidine Ring: The pyrimidine ring is electron-deficient, which influences the reactivity of its substituents. The chlorine atom at the 5-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than chloro groups at the 2, 4, or 6 positions. However, under forcing conditions or with potent nucleophiles, substitution may occur. The ring nitrogens are basic and can be protonated or alkylated.

Caption: Reactivity profile of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as (5-chloropyridin-2-yl)methanamine provide guidance on handling precautions.

-

Hazard Classification (based on analogs):

-

Acute oral toxicity.

-

Causes serious eye damage/irritation.

-

May cause skin irritation.

-

-

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas, most notably in the development of kinase inhibitors .

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-aminopyrimidine motif is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

The this compound moiety can be incorporated into potential kinase inhibitors where:

-

The aminomethyl group acts as a linker to which other pharmacophoric elements can be attached to explore interactions with other regions of the kinase active site.

-

The pyrimidine ring serves as the hinge-binding element.

-

The chloro substituent at the 5-position can be used to modulate the electronic properties of the ring and can also serve as a vector for further chemical modification or to occupy a specific hydrophobic pocket within the target protein.

The development of potent and selective inhibitors often involves the synthesis of a library of compounds derived from a common core. This compound is an ideal starting point for such a library, allowing for diversification at the primary amine.

Caption: General binding mode of a this compound-derived kinase inhibitor.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A singlet for the two protons of the pyrimidine ring.

-

A singlet or a broad singlet for the two protons of the aminomethyl group (-CH₂NH₂).

-

A broad singlet for the two protons of the amine (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR:

-

Signals corresponding to the carbon atoms of the pyrimidine ring, with the carbon bearing the chlorine atom shifted downfield.

-

A signal for the methylene carbon (-CH₂-).

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the methylene group.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

A C-Cl stretching vibration.

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a reactive primary amine and a modifiable chlorinated pyrimidine core makes it an attractive starting point for the synthesis of compound libraries, particularly for the development of kinase inhibitors. While detailed experimental data on its physical properties and synthesis are not widely disseminated, its utility can be inferred from the extensive research on related aminopyrimidine and chloropyrimidine derivatives. As the quest for novel therapeutics continues, the importance of such well-designed heterocyclic synthons is likely to grow.

References

Sources

A Multi-Modal Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of (5-Chloropyrimidin-2-yl)methanamine

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (5-Chloropyrimidin-2-yl)methanamine serves as a critical building block for a multitude of pharmacologically active agents, making its precise characterization paramount.[1][2][3] This in-depth technical guide presents a holistic and self-validating workflow for the structural elucidation of this key synthetic intermediate. Moving beyond a mere recitation of techniques, we delve into the strategic rationale behind a multi-modal analytical approach, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, comprehensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive power of Single-Crystal X-ray Crystallography. Each step is designed to build upon the last, creating a cascade of evidence that culminates in an unassailable structural assignment.

The Hypothesis: Proposed Structure and Analytical Blueprint

The primary objective is to confirm the molecular structure of this compound, hypothesized as shown below. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a core component of essential biological molecules like nucleic acids.[3][4] Our analytical strategy is predicated on a logical progression from foundational data (molecular formula, functional groups) to intricate atomic connectivity and, finally, to a precise three-dimensional arrangement.

Caption: Proposed structure of this compound with atom numbering.

This guide will systematically validate this hypothesis through an integrated workflow, ensuring each piece of evidence corroborates the others.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure sufficient scans for a good signal-to-noise ratio.

-

D₂O Exchange: Add one drop of D₂O, shake the tube gently, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), performing Fourier transformation, phase correction, and baseline correction.

Single-Crystal X-ray Crystallography: The Unimpeachable Verdict

Authoritative Grounding: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard. [5][6][7]This technique directly maps the electron density of a crystalline sample, revealing the precise three-dimensional coordinates of every atom in the molecule. It provides definitive confirmation of connectivity, bond lengths, bond angles, and intermolecular interactions. [8]The primary challenge is often technical: growing diffraction-quality single crystals.

Experimental Protocol: X-ray Crystallography Workflow

-

Crystallization: Attempt to grow single crystals by slow evaporation, vapor diffusion, or solvent layering from a variety of solvents and solvent mixtures. Crystals should ideally be at least 20µm in all dimensions. [5]2. Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the atomic positions and thermal parameters until the model converges and accurately represents the experimental data.

-

Validation: The final refined structure provides an absolute confirmation of the molecular constitution.

Conclusion: A Symphony of Corroborating Evidence

References

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5.

- School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography.

- Excillum. (n.d.). Small molecule crystallography.

- METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.

- Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- Journal of Chemical Education. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 506-525. [Link]

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- PubChem. (n.d.). (5-Chloropyridin-2-yl)methanamine.

- ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- ResearchGate. (n.d.). Structure of compounds containing pyrimidine.

- ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).

- University of Missouri-St. Louis. (2020). HSQC and HMBC for Topspin.

- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.

- Indian Journal of Chemistry. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.

- ChakraChem LifeSciences. (n.d.). 5-chloropyrimidin-2-ylmethanol.

- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors.

- NIST WebBook. (n.d.). 2-Amino-5-chloropyrimidine.

- Supporting Information for Aerobic C-N Bond Activation. (n.d.).

- PubChem. (n.d.). 2-Amino-5-chloropyridine.

- ResearchGate. (n.d.). Synthesis of novel (E)-N 0 -(2-chloropyrimidin-4-yl)-N -(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives and their antimicrobial activity.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

- NIST WebBook. (n.d.). 2-Amino-5-chloropyridine.

- ChemSrc. (n.d.). 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. excillum.com [excillum.com]

- 7. rigaku.com [rigaku.com]

- 8. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

(5-Chloropyrimidin-2-yl)methanamine Hydrochloride: A Technical Guide for Advanced Pharmaceutical Research

Prepared by a Senior Application Scientist

Introduction

(5-Chloropyrimidin-2-yl)methanamine hydrochloride, identified by the CAS number 1609409-10-0, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, comprising a reactive chloropyrimidine core and a primary aminomethyl group, render it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, its critical role in drug discovery, and essential safety and handling procedures. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for its application in the laboratory.

Chemical and Physical Properties

This compound is most commonly supplied and utilized as its hydrochloride salt to enhance stability and solubility in polar solvents. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1609409-10-0 | |

| Molecular Formula | C₅H₇Cl₂N₃ | |

| Molecular Weight | 180.04 g/mol | |

| IUPAC Name | This compound;hydrochloride | [1] |

| Appearance | Solid (likely white or off-white) | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform. Low solubility in water. | [2] |

Synthesis and Manufacturing

The most logical and widely applicable synthetic route to this compound hydrochloride involves the reduction of the corresponding nitrile precursor, 5-chloropyrimidine-2-carbonitrile. This transformation is a cornerstone of amine synthesis in organic chemistry, offering high yields and operational simplicity.

Causality Behind Experimental Choices

The choice of a nitrile reduction pathway is predicated on the commercial availability of the starting carbonitrile and the efficiency of modern reducing agents. This method avoids the harsher conditions that might be required for alternative routes, such as amination of a corresponding halomethylpyrimidine, which could lead to side reactions and purification challenges. The use of a hydrochloride salt in the final step is a standard practice in pharmaceutical chemistry to improve the handling characteristics and shelf-life of the amine product.

Detailed Synthesis Protocol: Reduction of 5-Chloropyrimidine-2-carbonitrile

This protocol outlines a standard laboratory procedure for the synthesis of this compound hydrochloride.

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloropyrimidine-2-carbonitrile (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the stirred solution to 0 °C in an ice bath.

Step 2: Reduction of the Nitrile

-

Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in the same anhydrous solvent, to the dropping funnel and add it dropwise to the cooled solution of the nitrile.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography or LC-MS).

Step 3: Quenching and Work-up

-

Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

Filter the resulting mixture through a pad of celite to remove the aluminum salts, and wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a free base.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Caption: Synthetic workflow for this compound HCl.

Applications in Research and Development

The pyrimidine scaffold is a cornerstone of many pharmaceuticals due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing for interactions with a wide array of biological targets.[3] The presence of a chloro substituent and an aminomethyl group on the pyrimidine ring of this compound hydrochloride provides two key points for molecular diversification, making it an exceptionally versatile building block in drug discovery.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminomethyl group of this compound can be readily functionalized to introduce various side chains that can interact with specific residues in the kinase active site. The chloro group, on the other hand, can participate in coupling reactions to append other molecular fragments, or it can serve as a key interaction point within the target protein.

The general strategy involves using the aminomethyl group for amide bond formation or reductive amination to build out one part of the inhibitor, while the chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or used in palladium-catalyzed cross-coupling reactions to introduce other functionalities. This modular approach allows for the rapid generation of libraries of compounds for screening and lead optimization. For example, 2-amino-4-aryl-5-chloropyrimidines have been explored as potent inhibitors of VEGFR-2 and CDK1.[5]

Caption: Role of the compound as a versatile building block.

Characterization and Quality Control

Ensuring the purity and identity of this compound hydrochloride is critical for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the aminomethyl protons. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the aminomethyl group. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base, (C₅H₆ClN₃). |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is essential for determining the purity of the compound. A single major peak should be observed under appropriate chromatographic conditions. |

| Elemental Analysis | The elemental composition (C, H, N, Cl) should be within the acceptable range of the theoretical values for C₅H₇Cl₂N₃. |

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound hydrochloride should be handled as a potentially hazardous substance. The primary hazards are likely to be:

-

Acute Oral Toxicity: May be harmful if swallowed.[7]

-

Skin Irritation: May cause skin irritation upon contact.[1][7]

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][7]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

-

Spill Response: In case of a spill, avoid generating dust. Absorb the spill with an inert material and place it in a sealed container for disposal.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound hydrochloride is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective utilization in the laboratory. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this compound hydrochloride is set to increase, making it a key compound in the arsenal of medicinal chemists.

References

- Synthesis of chlorinated pyrimidines - EP1301489B1 - Google Patents.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Material Safety Data Sheet - Greenbook.net.

- (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem.

- WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Semantic Scholar.

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.

- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents.

- CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents.

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed.

- LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC - NIH.

- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC - NIH.

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. mgchemicals.com [mgchemicals.com]

- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanamine: A Versatile Synthon for Advanced Drug Discovery

Executive Summary: (5-Chloropyrimidin-2-yl)methanamine is a key heterocyclic building block increasingly utilized in medicinal chemistry. Its unique structure, featuring a pyrimidine core with strategically placed chloro and aminomethyl functional groups, offers dual points for molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its application in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors for inflammatory diseases. Authored for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support its use in modern pharmaceutical research.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to mimic the structure of endogenous nucleic acids and to participate in crucial hydrogen bonding interactions with biological targets such as protein kinases.[1] The introduction of specific functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound, particularly as its hydrochloride salt (CAS 1609409-10-0), has emerged as a particularly strategic intermediate. The molecule possesses two distinct reactive handles:

-

The C5-Chloro Group: This site is activated for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of aryl, alkyl, or heteroaryl groups. This versatility is fundamental for exploring the Structure-Activity Relationships (SAR) of a lead compound.

-

The C2-Aminomethyl Group: The primary amine serves as a nucleophile or a basic handle, ideal for forming amides, sulfonamides, or for engaging in reductive amination reactions. This functionality is often used to connect to other pharmacophoric elements or to improve the physicochemical properties of the final compound.

This guide will delve into the essential technical details of this compound, providing a foundation for its effective application in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's properties is critical for its successful use in multi-step syntheses.

Molecular Identity and Properties

The key identifying and physicochemical properties of this compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonym | C-(5-Chloro-pyrimidin-2-yl)-methylamine | Vendor Data |

| CAS Number | 1609409-10-0 (HCl salt) | Chemical Abstracts Service |

| Molecular Formula | C₅H₆ClN₃ (Free Base) | - |

| Molecular Weight | 143.58 g/mol (Free Base) | - |

| Molecular Formula | C₅H₇Cl₂N₃ (HCl Salt) | - |

| Molecular Weight | 180.04 g/mol (HCl Salt) | - |

| Predicted XLogP3 | 0.8 | PubChem (Isomer) |

| Topological Polar Surface Area | 64.9 Ų | PubChem (Isomer) |

| Hydrogen Bond Donors | 2 | PubChem (Isomer) |

| Hydrogen Bond Acceptors | 3 | PubChem (Isomer) |

Note: Predicted properties are based on the isomeric structure (2-Chloropyrimidin-5-yl)methanamine, as comprehensive experimental data for the title compound is not publicly available. These values are expected to be very similar.

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not widely published, a predicted spectroscopic profile can be derived from its structure and data for analogous compounds.[2][3][4]

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent pyrimidine protons (H4 and H6) in the aromatic region, likely around δ 8.5-9.0 ppm. The methylene protons (-CH₂-) would appear as a singlet around δ 4.0-4.5 ppm, and the amine protons (-NH₂) would present as a broad singlet that may shift depending on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show distinct signals for the three unique pyrimidine carbons and the methylene carbon. The carbon bearing the chlorine (C5) would be found around δ 120-130 ppm. The C2 carbon, attached to the methanamine group, would be significantly downfield (δ >160 ppm), while the C4 and C6 carbons would appear around δ 155-160 ppm. The methylene carbon (-CH₂-) signal is expected in the δ 40-50 ppm range.[5][6]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) for the free base would be observed at m/z 143, with a characteristic M+2 peak at m/z 145 (approx. 3:1 ratio) due to the ³⁵Cl/³⁷Cl isotopes. Key fragmentation would likely involve the loss of the aminomethyl group.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (~1550-1650 cm⁻¹), and a C-Cl stretch in the fingerprint region (~700-800 cm⁻¹).

Synthesis and Purification Workflow

The synthesis of this compound hydrochloride typically proceeds from a more readily available precursor, 2-amino-5-chloropyrimidine, via a nitrile reduction pathway. This approach is efficient and leverages common laboratory reagents.

Synthetic Workflow Diagram

The logical flow from starting material to the final product is outlined below.

Caption: Synthetic workflow for this compound HCl.

Detailed Experimental Protocol

This protocol is an illustrative procedure based on established chemical transformations for pyrimidine synthesis.[1]

Step 1: Synthesis of 2,5-Dichloropyrimidine

-

To a stirred suspension of 2-amino-5-chloropyrimidine (1.0 eq) in concentrated hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Extract the product with dichloromethane (DCM), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-dichloropyrimidine.

Step 2: Synthesis of 5-Chloro-2-cyanopyrimidine

-

Dissolve the crude 2,5-dichloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) portion-wise. Causality Note: The C2 position is more electrophilic than C5, leading to selective displacement of the C2-chloride by the cyanide nucleophile.

-

Heat the mixture to 60-70°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture, pour into ice-water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 5-chloro-2-cyanopyrimidine.

Step 3 & 4: Reduction and Salt Formation to yield this compound Hydrochloride

-

Dissolve 5-chloro-2-cyanopyrimidine (1.0 eq) in methanol or ethanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w).

-

Hydrogenate the mixture in a Parr shaker or similar apparatus under hydrogen gas pressure (50-60 psi) at room temperature until hydrogen uptake ceases. Trustworthiness Note: Monitoring hydrogen uptake provides a reliable, self-validating system to determine reaction completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude free base amine.

-

Dissolve the crude amine in a minimal amount of isopropanol (IPA) or diethyl ether.

-

Add a solution of HCl in ether (2M) or concentrated HCl dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product, this compound hydrochloride.

Applications in Drug Discovery: A Case Study in JAK Inhibition

The title compound is a premier building block for synthesizing kinase inhibitors, a class of drugs that has transformed oncology and the treatment of inflammatory diseases.[7][8] Its utility is exemplified in the construction of inhibitors targeting the Janus Kinase (JAK) family of enzymes.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell growth, survival, and differentiation. Dysregulation of this pathway is a key driver of numerous autoimmune diseases and cancers.[9]

Caption: Simplified JAK/STAT signaling pathway and the point of intervention.

Role in the Synthesis of a JAK Inhibitor

This compound can be used to synthesize potent JAK inhibitors. In a typical synthetic scheme, the amine functionality is used to couple with a pyrazole-containing fragment, while the chloro group is later displaced to build the final inhibitor.

Consider the synthesis of a hypothetical but representative JAK inhibitor core:

-

Amide Coupling: this compound (as the free base) is reacted with an activated carboxylic acid, such as (1-isopropyl-1H-pyrazol-4-yl)carbonyl chloride, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like DCM. This forms an amide bond, linking the pyrimidine and pyrazole moieties.

-

SNAr Reaction: The resulting intermediate, N-(((5-chloropyrimidin-2-yl)methyl)-1-isopropyl-1H-pyrazole-4-carboxamide, is then subjected to a nucleophilic aromatic substitution reaction. For instance, reacting it with 4-aminophenol in the presence of a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMA or NMP) displaces the C5-chloride to install the phenoxy-amine fragment, a common feature in many kinase inhibitors.

This two-step sequence efficiently assembles a complex molecule, where each part of the original building block has played a specific, pre-designed role in constructing the final pharmacophore. Similar scaffolds have been successfully developed as potent inhibitors for JAK1/2, GPR119, and other important drug targets.[10][11]

Safety and Handling

As a reactive chemical intermediate, this compound hydrochloride requires careful handling.

-

Hazard Classification: Based on data for the isomeric compound (2-Chloropyrimidin-5-yl)methanamine hydrochloride, the substance should be treated as harmful.[12]

-

GHS Pictograms: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[12]

-

First Aid:

-

If Inhaled: Move to fresh air.

-

In Case of Skin Contact: Wash off with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables efficient and convergent synthetic routes to complex, biologically active molecules. Its utility in constructing potent kinase inhibitors, particularly for the JAK/STAT pathway, underscores its importance in modern drug discovery. By understanding its physicochemical properties, synthetic access, and chemical reactivity, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics for a range of human diseases.

References

- Fang, H., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 86, 103-111.

- ResearchGate. (2025). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists.

- Pubs.rsc.org. (n.d.). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists.

- Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100.

- Abraham, R.J., & Reid, M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Yang, Z., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(18), 5085-5097.

- Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry.

- ResearchGate. (2025). Design and synthesis of novel pyrimido[5,4- d ]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Abraham, R.J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Rigel Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1789-1796.

- Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-10.

- Gary, D. T., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(23), 5713.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.

- Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 5023–5038.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 4. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanamine Hydrochloride: Properties and Stability

Abstract

(5-Chloropyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and drug discovery. Its utility is intrinsically linked to its physicochemical properties, stability, and reactivity. This guide provides a comprehensive technical overview of these characteristics, offering researchers and drug development professionals the foundational knowledge required for its effective handling, storage, and application. While specific peer-reviewed stability studies on this exact molecule are not abundant in public literature, this paper synthesizes available data, draws logical inferences from structurally related analogs, and outlines best-practice protocols for its characterization and use.

Introduction: The Role in Synthesis

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. This compound hydrochloride emerges as a valuable synthetic intermediate, prized for its dual reactive sites: the primary amine and the chlorinated pyrimidine ring. The hydrochloride salt form generally enhances solubility in polar solvents and improves stability under acidic conditions compared to its free-base counterpart.[1] The chlorine atom at the 5-position and the aminomethyl group at the 2-position provide orthogonal handles for synthetic elaboration, enabling the construction of diverse molecular libraries for screening and lead optimization.[1] Its application is particularly noted in the synthesis of novel kinase inhibitors, where it can act as a critical hinge-binding fragment.[1]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The data for this compound hydrochloride, compiled from various chemical supplier databases and computational models, are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇Cl₂N₃ | Calculated |

| Molecular Weight | 179.04 g/mol | Calculated[2] |

| Appearance | White to off-white powder/solid | Typical Supplier Data[3] |

| Solubility | Soluble in polar solvents like water and ethanol | Inferred from HCl salt form[1][3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Recommended[4] |

Note: Experimental values such as melting point can vary based on purity.

Stability and Degradation Profile

The stability of a synthetic intermediate is paramount for ensuring the integrity of experimental outcomes and the quality of the final product. While specific kinetic data for this compound hydrochloride is limited, a stability profile can be expertly inferred from the known chemistry of chloropyrimidines and aminomethylpyridines.

Key Stability Considerations:

-

pH Sensitivity: The compound is expected to be most stable in acidic to neutral conditions due to the protonation of the amine, which reduces its nucleophilicity. Under basic conditions, the chlorine substituent on the pyrimidine ring becomes susceptible to nucleophilic substitution, including hydrolysis.[1] This necessitates careful pH control during reactions and storage.

-

Thermal Stability: While generally stable under normal laboratory conditions, decomposition may occur at extreme temperatures.[3] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[5]

-

Light Sensitivity (Photodegradation): Chlorinated aromatic heterocycles can be susceptible to photodegradation. Studies on related compounds like 2-chloropyridine show that UV irradiation in aqueous solutions can lead to complex degradation pathways, forming various byproducts.[6] Therefore, it is prudent to protect the compound from prolonged exposure to light.

-

Oxidative Stability: The primary amine group can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation over long-term storage.[5]

Potential Degradation Pathways:

The primary degradation pathways for this molecule are anticipated to be hydrolysis of the C-Cl bond and oxidation or side-reactions of the aminomethyl group.

Caption: Potential degradation pathways for the title compound.

Recommended Experimental Protocols

To ensure the quality and integrity of this compound hydrochloride in a research setting, the following protocols are recommended.

Purity and Identity Verification

A multi-technique approach is essential for confirming the identity and purity of a new or stored batch of the compound.

Step-by-Step Workflow:

-

Visual Inspection: Check for a homogenous, white to off-white solid, free of discoloration or foreign matter.

-

Solubility Test: Confirm solubility in a relevant solvent (e.g., DMSO for NMR, or a mobile phase component for HPLC) to prepare for analysis.

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the presence of characteristic peaks for the pyrimidine ring protons, the methylene bridge protons, and the amine protons. Verify the chemical shifts and integration values against the expected structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound.

-

Infuse into an ESI-MS (Electrospray Ionization Mass Spectrometer).

-

Verify the molecular ion peak corresponding to the free base ([M+H]⁺) of the compound.

-

-

HPLC Analysis:

-

Develop a reverse-phase HPLC method (e.g., C18 column).

-

Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).

-

Monitor at a suitable UV wavelength (e.g., 254 nm).

-

Assess purity by calculating the peak area percentage of the main component.

-

Caption: Workflow for identity and purity verification.

Forced Degradation / Stability Study

To proactively understand potential liabilities, a forced degradation study is invaluable.

-

Prepare Stock Solutions: Create solutions of the compound in relevant solvents (e.g., water, acetonitrile/water).

-

Stress Conditions: Aliquot the solutions and expose them to a range of stress conditions in parallel:

-

Acidic: 0.1 M HCl at 40°C

-

Basic: 0.1 M NaOH at 40°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid compound and solution at 60°C

-

Photolytic: Solution exposed to UV light (e.g., 254 nm)

-

-

Time Points: Sample at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

-

Analysis: Analyze each sample by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).

-

Evaluation: Quantify the loss of the parent compound and the formation of degradation products over time to identify key instabilities.

Handling and Storage Recommendations

Based on the compound's properties, adherence to proper handling and storage procedures is critical for maintaining its quality.

Handling:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5][7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[5][8]

Storage:

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5][8]

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[5]

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often advised.[4]

-

Light: Protect from direct light by using an amber vial or storing it in a dark location.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound hydrochloride is a versatile chemical intermediate with significant potential in drug discovery. Its stability is governed by the reactivity of the chloro-substituted pyrimidine ring and the primary amine. By understanding its physicochemical properties and potential degradation pathways, researchers can implement robust handling, storage, and analytical protocols. This ensures the compound's integrity, leading to more reliable and reproducible scientific outcomes. The application of systematic verification and stability assessment workflows is a cornerstone of good laboratory practice when working with this and similar reactive building blocks.

References

- (5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride, PK04509E-2, 2023/5/8. KISHIDA CHEMICAL CO., LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED9E5Qojz2KcQT73nwZtj5FZwS1ZO3zfhCPWYpka0ZwepkCtoamSwjhv2HouukK4ipKO_rUvxf4lF5LI3KTlgjUSNgijL8hVMM3V8bb7YGsiFavjFjjFwYOxNh2HGvC-896tZNJpkHX50619BhBxiOAhgg5GCspQ4Y00EUAZtSjh3CpL9V]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrSpT8FndgwBzOudEICM7nsKzeT6ClMnlJlgp97-QR9GA4yW8doQ-ymSNGMJzJTTxdHABZH7ucqHdjVtj7wY2di7G4QZFVghnA1JM7fZZwbsA20w5YZG2-4eCRq894WfCfsc_o_HvvCngD3CC5fVX9lD5KcziH3OWxpAY_o4WgnNpa0nOsy8auP9S-d2RIjs0=]

- (5-Chloropyrazin-2-yl)methanamine hydrochloride|1794737-26-0. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4j1kGOmKp-wi1l9yoi4M74zqdFjbbnsI67JXjL4Ij3ur549-TRrlvnXHNS0VcQc_0qok9B7qlCWQUHvYWXgew6XuljE2elt-esWR-j3UZQsLPFBntDBKlzZejh9AyqTLEptaS]

- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPAoWLDBC66c7yTwGtyxLvsfItk6JNfD6hGgrQjya9Zh75J-5vPqDibvt3fuAD1o6iPVcanNPNyiJylvqDGBKd2OBuJQUC7xi-cSkKVtzT_mntQAP2XDycRxnWdZnVkNEBcBOCAm-1zjM9xvEp0VuKSJGApLeaoDU7ciAY_Nd3g0KOnJCNZQzMam3CDU6EzgeWmVbOUcEFgyesrJbO0GZVWlGLE-zJywkmHPhn4uqVALcNNJo=]

- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [URL: https://www.ncbi.nlm.nih.gov/pubmed/27693898]

- Buy (4-Chloropyrimidin-2-YL)methanamine (EVT-421338) | 944902-16-3. EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkcWP5UE9-LytAzep9NX7Bi0ZtZwFxXBo4CBvB2KGVT-MICtUsQl7LSKFQavQRmV0JKoralVbLoKt1y54BtMizvKEQLJBqjWfYb1AUaNn73GJRZPxUAo2jSze8kC_WRczhm36o5z0=]

- 1-(5-Chloropyridin-2-yl)-N-methylmethanamine. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQSirSqpOQUcm5DtTWn4XPlnv1zU1Xq9lIChY-tDqX2dwgPfwDS5aMqaiXZg9ZNqmklfEFhQGco2oEpUn7Uwhicwz80kYyMbBerPxW4l1DoG9O2ytGJz8bRwjxsUjS7WPZwhS3jNHcVhJ9ibbC]

- (2-Chloropyridin-4-yl)methanamine hydrochloride | CAS 916210-98-5. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJE0CF4dp0SVdTc80294wUUjV2bZ7iewBP95f7R6MzUOJpyho54i_FEC82Oo8CXfRvwDQT6HI0TodN97FuhhMw6ZuIDGF5CVkgA3ZFf0vbPcdgbrz3zswCPPzKnonw9OLMt2ax6IBeBl6JJ1D-oUCM1CVrHeZcFJXK30-S4Y8-bEDbhxPQOxlM0-vu]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Buy (4-Chloropyrimidin-2-YL)methanamine (EVT-421338) | 944902-16-3 [evitachem.com]

- 4. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. kishida.co.jp [kishida.co.jp]

Spectroscopic Blueprint of (5-Chloropyrimidin-2-yl)methanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for (5-Chloropyrimidin-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document serves as a foundational reference for the structural elucidation and characterization of this and related pyrimidine derivatives. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core of many biologically significant molecules, including nucleobases.[1] The presence of a chlorine atom and an aminomethyl group on the pyrimidine ring suggests its potential as a versatile building block in medicinal chemistry. Accurate structural verification is paramount in the synthesis and application of such novel compounds, and spectroscopic methods provide the necessary tools for this confirmation. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a theoretical spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, we will examine the predicted chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the aminomethyl group, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyrimidine C-H (2H) | 8.5 - 8.8 | Singlet | N/A | Aromatic protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded. |

| Methylene (-CH₂-) | ~3.9 - 4.2 | Singlet (or broad singlet) | N/A | Protons on a carbon adjacent to an aromatic ring and a nitrogen atom will be deshielded. |

| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet | N/A | The chemical shift of amine protons is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-CH₂NH₂) | 165 - 170 | Carbon atom in the pyrimidine ring bonded to the aminomethyl group. |

| C4/C6 (C-H) | 157 - 160 | Aromatic carbons in the pyrimidine ring. |

| C5 (C-Cl) | 120 - 125 | Carbon atom bonded to the electronegative chlorine atom. |

| Methylene (-CH₂-) | 45 - 50 | Aliphatic carbon adjacent to the pyrimidine ring and the amino group. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducible results.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Medium, Broad | Symmetric and asymmetric stretching[4] |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |

| C=N and C=C (pyrimidine ring) | 1450 - 1600 | Medium to Strong | Ring stretching[3] |

| N-H (amine) | 1550 - 1650 | Medium | Bending (scissoring) |

| C-Cl | 600 - 800 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Workflow for ATR-IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[1]

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. A key feature will be the isotopic pattern of chlorine.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 143/145 | [M]⁺ | Molecular ion. The M+2 peak at m/z 145 will have an intensity of approximately one-third of the M+ peak at m/z 143, which is characteristic of a compound containing one chlorine atom.[5][6] |

| 142/144 | [M-H]⁺ | Loss of a hydrogen radical. |

| 128/130 | [M-NH₂]⁺ | Loss of an amino radical. |

| 113 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 78 | [C₄H₂N₂Cl]⁺ | Pyrimidine ring fragment after loss of the aminomethyl group. |

Fragmentation Pathway

The fragmentation of the molecular ion is a key aspect of interpreting a mass spectrum.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI).

Workflow for ESI-MS Analysis

Caption: Workflow for acquiring a mass spectrum using ESI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data presented herein are based on the established principles of spectroscopy and the known spectral characteristics of related chemical structures. This theoretical framework offers a valuable resource for the identification and structural confirmation of this compound and can guide the interpretation of experimentally acquired data. As a self-validating system, the protocols described are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.

- University of Regensburg. (n.d.). Interpretation of mass spectra.

- LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.

- Fiveable. (n.d.). Spectroscopy of Amines.

Sources

- 1. chakrachem.com [chakrachem.com]

- 2. 2-Chloropyrimidine(1722-12-9) 13C NMR [m.chemicalbook.com]

- 3. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-2-chloropyrimidine(56621-90-0) 1H NMR [m.chemicalbook.com]

- 5. 2-Amino-5-chloropyridine(1072-98-6) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of (5-Chloropyrimidin-2-yl)methanamine

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of the novel compound (5-Chloropyrimidin-2-yl)methanamine. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, emphasizing the rationale behind experimental design and the synthesis of foundational chemical principles with proven laboratory methods.

Executive Summary: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Low aqueous solubility is a major hurdle in early drug discovery, often leading to poor bioavailability and unpredictable in vitro results.[2][3] Therefore, a comprehensive understanding of the solubility of a target compound like this compound in various solvents and pH conditions is not merely a data point but a cornerstone of a successful development program. This guide will detail the theoretical considerations and practical methodologies for establishing a robust solubility profile.

Theoretical Framework: Predicting the Solubility Behavior of this compound

A predictive analysis of the compound's structure is essential for designing an efficient solubility study.

2.1 Structural Analysis of this compound

The molecule possesses several key features that will dictate its solubility:

-

Aromatic Pyrimidine Ring: The heterocyclic pyrimidine ring contributes to the molecule's overall planarity and potential for π-stacking interactions, which can influence its solid-state properties and, consequently, its solubility.

-

Chloro- Substitution: The electron-withdrawing chloro group increases the lipophilicity of the pyrimidine ring, which may decrease aqueous solubility.

-

Primary Aliphatic Amine (-CH₂NH₂): This is the most significant functional group influencing aqueous solubility. The primary amine is basic and can be protonated in acidic to neutral solutions. This charged, or ionized, form will be significantly more soluble in aqueous media than the neutral form.[4][5] The presence of the amine group also allows for hydrogen bonding with protic solvents.[6]

2.2 The Impact of pH and pKa

The solubility of ionizable compounds like this compound is highly dependent on pH.[3][7] The primary amine group will exist in equilibrium between its neutral form (B) and its protonated, cationic form (BH⁺). The pKa of the conjugate acid (BH⁺) will determine the pH at which this transition occurs. At a pH below the pKa, the protonated, more water-soluble form will dominate. Conversely, at a pH above the pKa, the neutral, less water-soluble form will be more prevalent.[4][5] Therefore, determining the solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical.

Experimental Design: A Multi-faceted Approach to Solubility Determination

A thorough solubility assessment involves multiple experimental techniques, each providing unique insights. The two primary types of solubility measurements are kinetic and thermodynamic.

3.1 Kinetic vs. Thermodynamic Solubility: A Critical Distinction

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, predissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[1] It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[2] However, it can often overestimate the true solubility as it may not represent a state of thermodynamic equilibrium and can lead to the formation of amorphous precipitates or supersaturated solutions.[8]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound in a saturated solution.[3][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[2] This method is more time and resource-intensive but provides the most accurate and relevant data for later-stage development and formulation.[1]

Diagram: Conceptual Workflow for Solubility Assessment

Caption: Differentiating Kinetic and Thermodynamic Solubility workflows.

Detailed Experimental Protocols

4.1 Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for determining equilibrium solubility.[9]

Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility.[9] An incubation time of 24 to 48 hours is typically sufficient to achieve this equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended starting panel of solvents would include:

-

Deionized Water

-

pH 1.2 Buffer (Simulated Gastric Fluid)

-

pH 6.8 Buffer (Simulated Intestinal Fluid)

-

Phosphate-Buffered Saline (PBS) pH 7.4

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[2]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid via centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of this compound in the diluted filtrates using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its thermodynamic solubility.

Diagram: Shake-Flask Thermodynamic Solubility Workflow

Caption: Step-by-step workflow for the Shake-Flask method.

Data Presentation and Interpretation

Organizing solubility data in a clear, tabular format is essential for comparison and decision-making.

5.1 Hypothetical Solubility Profile of this compound

The following table presents a hypothetical but scientifically plausible solubility profile for this compound, based on the structural analysis and general principles of solubility. Note: These values are for illustrative purposes and must be determined experimentally.

| Solvent/Medium | pH | Temperature (°C) | Method | Hypothetical Solubility (µg/mL) | Classification |

| Deionized Water | ~7.0 | 25 | Thermodynamic | 550 | Moderately Soluble |

| 0.1 N HCl | 1.2 | 37 | Thermodynamic | > 2000 | Highly Soluble |

| Phosphate Buffer | 6.8 | 37 | Thermodynamic | 850 | Soluble |

| PBS | 7.4 | 37 | Thermodynamic | 600 | Moderately Soluble |

| Methanol | N/A | 25 | Thermodynamic | > 5000 | Freely Soluble |

| Ethanol | N/A | 25 | Thermodynamic | > 3000 | Freely Soluble |

| Acetonitrile | N/A | 25 | Thermodynamic | 450 | Sparingly Soluble |

| DMSO | N/A | 25 | Thermodynamic | > 10000 | Very Soluble |

Interpretation of Hypothetical Data:

-

pH-Dependent Solubility: The significantly higher solubility at pH 1.2 is expected due to the complete protonation of the primary amine group, rendering the molecule highly polar. As the pH increases towards and above the pKa of the amine, the proportion of the less soluble neutral form increases, leading to lower solubility.

-

Organic Solvents: The high solubility in polar protic solvents like methanol and ethanol is likely due to favorable hydrogen bonding interactions. The very high solubility in DMSO, a polar aprotic solvent, is common for many organic molecules.

-